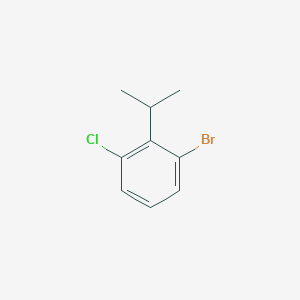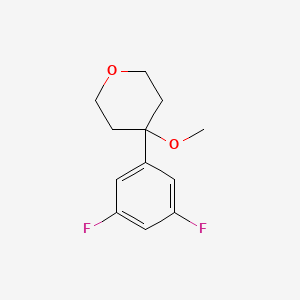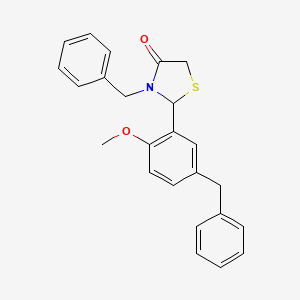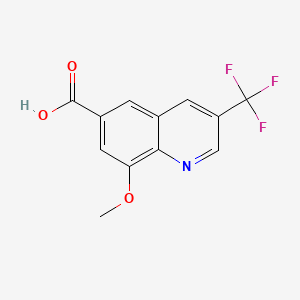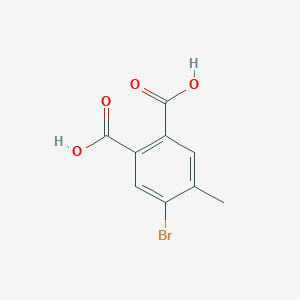
5-Bromo-4-methylphthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid typically involves the bromination of 5-methyl-1,2-benzenedicarboxylic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
化学反応の分析
Types of Reactions: 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the electrophile or nucleophile used.
Oxidation Products: Anhydrides or esters.
Reduction Products: Alcohols or aldehydes.
科学的研究の応用
4-Bromo-5-methyl-1,2-benzenedicarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The carboxylic acid groups participate in redox reactions, altering the oxidation state of the molecule and forming new functional groups.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
類似化合物との比較
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups in the 1,3-positions, leading to different chemical properties and reactivity.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Used primarily in the production of polyethylene terephthalate (PET) and has different industrial applications.
Uniqueness: The bromine atom enhances its electrophilic substitution reactions, while the methyl group affects its steric and electronic properties .
特性
分子式 |
C9H7BrO4 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC名 |
4-bromo-5-methylphthalic acid |
InChI |
InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14) |
InChIキー |
XCLKIGDTWUDUQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


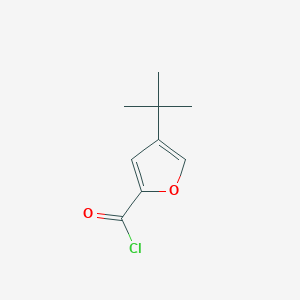
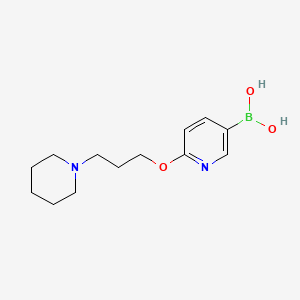
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
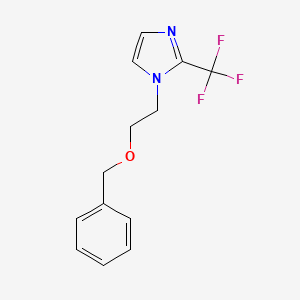
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)

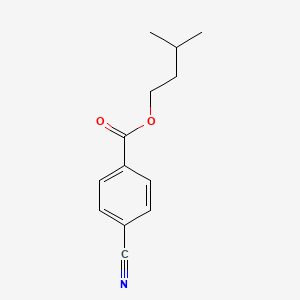
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
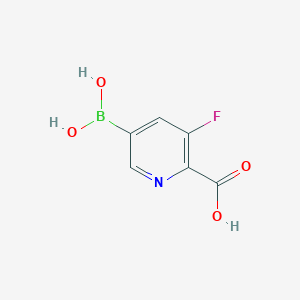
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
